Decahydro-2,7-naphthyridine
Overview
Description
Decahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its bicyclic structure, which consists of two fused pyridine rings The decahydro prefix indicates that the compound is fully saturated, meaning all double bonds are reduced, resulting in a stable, non-aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-2,7-naphthyridine can be synthesized through the reduction of 2,7-naphthyridine. One common method involves the use of sodium and ethanol as reducing agents. The reaction typically proceeds under mild conditions, resulting in the complete hydrogenation of the naphthyridine ring system .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation. This process uses a metal catalyst, such as platinum or palladium, under high pressure and temperature to achieve the reduction of 2,7-naphthyridine to this compound. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Decahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, are used for substitution reactions.
Major Products Formed:
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Halogenated naphthyridine compounds.
Scientific Research Applications
Decahydro-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decahydro-2,7-naphthyridine involves its interaction with specific molecular targets. In biological systems, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, characterized by its unique arrangement of nitrogen atoms.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.
1,8-Naphthyridine: Used in the synthesis of various biologically active compounds.
Uniqueness of Decahydro-2,7-naphthyridine: this compound stands out due to its fully saturated structure, which imparts greater stability compared to its aromatic counterparts. This stability makes it an attractive candidate for various applications, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBWSIVJQVABMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632516 | |
Record name | Decahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-20-2 | |
Record name | Decahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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